N-methyl-N-phenylpiperidin-3-amine
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Overview
Description
N-methyl-N-phenylpiperidin-3-amine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features both a phenyl and a methyl group attached to the nitrogen atom
Preparation Methods
The synthesis of N-methyl-N-phenylpiperidin-3-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of an amine with either an aldehyde or a ketone, followed by the reduction of the imine group formed . This process, known as reductive amination, is widely used due to its efficiency and simplicity. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-methyl-N-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-N-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-methyl-N-phenylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating neurotransmitter levels, particularly dopamine and norepinephrine . This modulation occurs through the inhibition of their reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft and prolonged signaling.
Comparison with Similar Compounds
N-methyl-N-phenylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
N-methyl-2-pyrrolidone: Used as a solvent in various industrial applications.
1-Benzylpyrrolidine-3-amine derivatives: Investigated for their potential therapeutic effects in Alzheimer’s disease. The uniqueness of this compound lies in its specific structural features and its ability to modulate neurotransmitter levels, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-methyl-N-phenylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12/h2-4,6-7,12-13H,5,8-10H2,1H3 |
InChI Key |
KVLLAYYWNPHEFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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